8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
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Overview
Description
8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining pyrazole and quinoline moieties, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 4-chloroquinoline-3-carbaldehyde hydrazones, palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission can be employed . Another method involves the use of propiolates and sulfonyl hydrazides, followed by Cu(II)-promoted oxidative cascade C–C/C–N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring system but differs in the fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system.
Uniqueness
8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-8-6(3-5)9-7(4-12-8)10(15)14-13-9/h1-4H,11H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNQBHLJFYSGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1N)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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